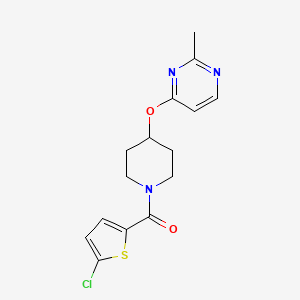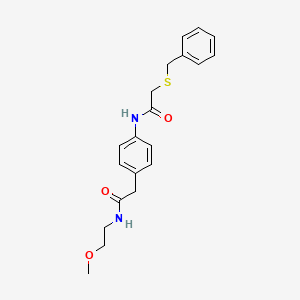
(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a urea derivative with a quinazolinone moiety. Urea derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . Quinazolinones are also recognized for their diverse pharmacological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multicomponent reactions . For instance, imidazole derivatives, which share some structural similarities, can be synthesized from glyoxal and ammonia .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a novel orexin 1 and 2 receptor antagonist, highlights the importance of understanding the metabolism and pharmacokinetics of new chemical entities. Studies focusing on the disposition, metabolism, and elimination pathways of pharmaceuticals provide critical insights into their safety and efficacy profiles. For example, the detailed metabolism and pharmacokinetic profile of [14C]SB-649868 in humans reveal how the compound and its metabolites are processed in the body, emphasizing the role of fecal and urinary excretion in drug elimination (Renzulli et al., 2011).
Toxicology and Environmental Health
Understanding the environmental impact and toxicological profile of chemical compounds is essential. Studies on the levels of urinary phthalate metabolites in a human reference population, as well as research into the occurrence of parabens and their metabolites in paired urine and blood samples, provide frameworks for assessing human exposure to environmental chemicals and their potential health risks (Blount et al., 2000; Zhang et al., 2020).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-fluorobenzaldehyde with 2-aminobenzophenone to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde, which is then reacted with benzylamine to form (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzophenone", "benzylamine", "urea", "acetic acid", "sodium acetate", "ethanol", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-aminobenzophenone in ethanol with the addition of acetic acid and sodium acetate to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde.", "Step 2: Reaction of 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with benzylamine in ethanol with the addition of diethyl ether to form (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: Purification of the product by recrystallization from ethanol.", "Step 4: Characterization of the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry.", "Step 5: Adjustment of the pH of the product using sodium hydroxide or hydrochloric acid to obtain the desired form of the compound." ] } | |
Numéro CAS |
941895-38-1 |
Nom du produit |
(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Formule moléculaire |
C23H19FN4O2 |
Poids moléculaire |
402.429 |
Nom IUPAC |
1-benzyl-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O2/c24-18-12-10-17(11-13-18)15-28-21(19-8-4-5-9-20(19)26-23(28)30)27-22(29)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,25,27,29) |
Clé InChI |
IYXDNAAKWFGSEJ-SZXQPVLSSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692600.png)
![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2692601.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692609.png)


![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride](/img/structure/B2692613.png)


![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)